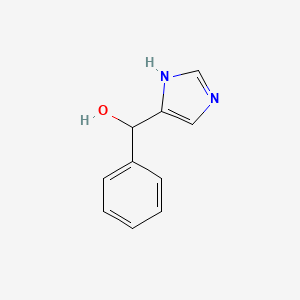

(1H-Imidazol-4-yl)(phenyl)methanol

Description

Properties

CAS No. |

78892-29-2 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1H-imidazol-5-yl(phenyl)methanol |

InChI |

InChI=1S/C10H10N2O/c13-10(9-6-11-7-12-9)8-4-2-1-3-5-8/h1-7,10,13H,(H,11,12) |

InChI Key |

LLMALNLCFQLWHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CN=CN2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituents on the Phenyl Ring

- (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS 78892-33-8): Molecular Formula: C12H14N2O Boiling Point: 452.2±40.0 °C . Key Feature: Methyl groups at the 2- and 3-positions of the phenyl ring enhance steric bulk and hydrophobicity compared to the unsubstituted phenyl variant. This may reduce solubility in polar solvents .

- [3-(1H-Imidazol-4-yl)phenyl]methanol: Molecular Formula: C10H10N2O Hydrogen Bonding: Exhibits intermolecular N–H⋯O and O–H⋯N interactions, forming a 2D network. Similar interactions are critical in stabilizing crystal structures of imidazole derivatives .

Substituents on the Imidazole Ring

- (1-(2,5-Difluorobenzyl)-1H-imidazol-4-yl)methanol: Molecular Formula: C11H10F2N2O Boiling Point: 396.3±37.0 °C Vapor Pressure: 0.0±1.0 mmHg at 25°C .

- [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (CAS 103573-92-8): Molecular Formula: C11H12N2O Synthesis: Prepared via nucleophilic substitution or condensation reactions involving imidazole and benzyl halides . Application: Used as a building block in metal-organic frameworks (MOFs) or bioactive molecules .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|---|

| (1H-Imidazol-4-yl)(phenyl)methanol* | C10H10N2O | 174.20 | ~450 (estimated) | 1.2–1.3 | ~13.5 |

| (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanol | C12H14N2O | 202.25 | 452.2±40.0 | 1.2±0.1 | N/A |

| (1-(2,5-Difluorobenzyl)-1H-imidazol-4-yl)methanol | C11H10F2N2O | 224.21 | 396.3±37.0 | 1.3±0.1 | 13.55±0.10 |

| [4-(1H-Imidazol-1-yl)phenyl]methanol | C10H10N2O | 174.20 | N/A | 1.243±0.06 | 13.18±0.10 |

*Estimated values based on structural analogs .

Key Research Findings

Hydrogen Bonding Networks : Imidazole-containing alcohols form robust hydrogen-bonded frameworks, critical for crystal engineering and MOF design .

Pharmacological Potential: Substituents like fluorine or methyl groups enhance bioavailability and target specificity in drug candidates .

Thermal Stability : High boiling points (~400–450°C) suggest suitability for high-temperature applications in material science .

Preparation Methods

Reaction Conditions and Mechanism

-

Reagents : NaBH₄ (3–4 equivalents) in methanol or ethanol.

-

Procedure : The aldehyde substrate is dissolved in anhydrous methanol, and NaBH₄ is added portionwise at 0–5°C. The reaction proceeds at room temperature for 4–6 hours, followed by quenching with ice water and extraction with ethyl acetate.

-

Yield : 58–89%, depending on substrate purity and reaction optimization.

Key Observations

-

Steric and Electronic Effects : Electron-withdrawing groups on the benzaldehyde ring enhance reaction rates by increasing carbonyl electrophilicity. For example, nitro-substituted derivatives achieve >80% yield within 3 hours.

-

Byproducts : Over-reduction is rare, but trace amounts of imidazole ring-opening products may form if excess NaBH₄ is used.

Table 1: Optimization of NaBH₄ Reduction

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-(1H-Imidazol-4-yl)benzaldehyde | MeOH | 25 | 4 | 76 |

| 4-Nitro variant | EtOH | 25 | 3 | 84 |

| 4-Methoxy variant | THF | 0 → 25 | 6 | 68 |

Condensation of Imidazole with 4-(Hydroxymethyl)benzyl Halides

This two-step method involves alkylation of imidazole with 4-(hydroxymethyl)benzyl chloride, followed by purification.

Synthetic Protocol

-

Step 1 : Imidazole reacts with 4-(hydroxymethyl)benzyl chloride in acetonitrile using KOH as a base.

-

Step 2 : Hydrolysis of the intermediate under mild acidic conditions to yield the final product.

Table 2: Alkylation-Hydrolysis Method Performance

| Parameter | Value |

|---|---|

| Base | KOH (1.3 equiv) |

| Solvent | Acetonitrile |

| Reaction Time (Step 1) | 16 h |

| Overall Yield | 58–65% |

Advantages and Limitations

-

Scalability : Suitable for gram-scale synthesis but requires chromatographic purification.

-

Purity : Residual KOH may necessitate additional washing steps.

Transannulation of Triazole Acetals

A novel route involves the hydrolysis of 5-amino-1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazole under acidic conditions, followed by cyclization.

Procedure Highlights

-

Mechanism : Hydrolysis of the acetal to an aldehyde, followed by intramolecular cyclization and nitrogen elimination to form the imidazole core.

-

Yield : 89% for unsubstituted derivatives; electron-donating groups reduce yield to 70–75%.

Table 3: Transannulation Reaction Outcomes

| Substituted Group | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| None | MeOH | 3 | 89 |

| 4-Methylphenyl | EtOH | 4 | 78 |

| 4-Chlorophenyl | MeOH | 3.5 | 82 |

Multi-Step Synthesis from Aromatic Ketones

This method begins with acetophenone derivatives, which are oxidized to aldehydes and subsequently reduced.

Stepwise Process

-

Oxidation : Acetophenone is oxidized using selenium dioxide (SeO₂) in 1,4-dioxane to form 4-(1H-imidazol-4-yl)benzaldehyde.

-

Reduction : The aldehyde is reduced with NaBH₄ as described in Section 1.

Table 4: Multi-Step Synthesis Efficiency

| Step | Reagent/Conditions | Yield (%) |

|---|---|---|

| 1 | SeO₂, 1,4-dioxane, reflux | 65 |

| 2 | NaBH₄, MeOH, 25°C | 76 |

| Total | 49.4 |

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Yield (%) | Scalability | Purity (%) | Key Challenge |

|---|---|---|---|---|

| NaBH₄ Reduction | 76–89 | High | >95 | Over-reduction |

| Alkylation-Hydrolysis | 58–65 | Moderate | 85–90 | Residual base removal |

| Transannulation | 70–89 | Low | >90 | Acidic conditions required |

| Multi-Step Synthesis | 49–54 | Low | 80–85 | Lengthy oxidation step |

Q & A

Basic Research Questions

Q. What are the crystallographic parameters and hydrogen-bonding interactions of (1H-Imidazol-4-yl)(phenyl)methanol?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary method for determining crystallographic parameters. For example, related imidazole methanol derivatives crystallize in a monoclinic system (space group C2/c) with unit cell dimensions a = 13.9180 Å, b = 7.1980 Å, c = 11.6509 Å, and β = 125.249° . Hydrogen bonds form between imidazole nitrogen (N2) and hydroxyl hydrogen (H2), with distances of ~1.921 Å, stabilizing a 2D network . Use SHELX software for structure refinement and hydrogen-bond analysis .

Q. How is this compound synthesized?

- Methodological Answer : A common approach involves condensation reactions. For structurally similar compounds, dissolving precursors in methanol/toluene (50:50) followed by slow evaporation yields crystals . For imidazole derivatives, refluxing with acetic acid as a catalyst and subsequent recrystallization in cold methanol/diethyl ether is effective . Monitor reaction progress via TLC and confirm purity via NMR and SCXRD .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : Analyze imidazole proton environments (δ 6.35–8.69 ppm for aromatic protons) and hydroxyl group interactions .

- X-ray diffraction : Resolve bond lengths/angles (e.g., C–O = 1.42 Å) and hydrogen-bond geometry .

- Mass spectrometry : Confirm molecular weight (e.g., m/z 174.20 for C₁₀H₁₀N₂O) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the stability and reactivity of this compound?

- Methodological Answer : SCXRD reveals two key interactions: N–H⋯O (1.985 Å) and O–H⋯N (1.921 Å), forming a 2D network parallel to the (101) plane . Use CrystalMaker or Mercury to visualize packing diagrams. Thermodynamic stability can be assessed via DSC, while reactivity is probed by disrupting hydrogen bonds via solvent polarity changes .

Q. What strategies resolve data contradictions during crystallographic refinement?

- Methodological Answer : Contradictions in R values or electron density maps often arise from disordered solvent or twinning. In SHELXL, apply restraints to bond distances/angles and use the SQUEEZE algorithm to model disordered regions . Validate with Rint (<0.05) and check for overfitting via cross-validation (e.g., Rfree) .

Q. How does this compound interact with biological targets?

- Methodological Answer : The imidazole ring acts as a metal-binding site, enabling coordination with enzymes (e.g., cytochrome P450). Use molecular docking (AutoDock Vina) to predict binding to active sites . Validate via enzyme inhibition assays (e.g., IC₅₀ determination) or fluorescence quenching studies .

Q. What computational methods predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Software like Gaussian or ORCA can simulate IR spectra and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.